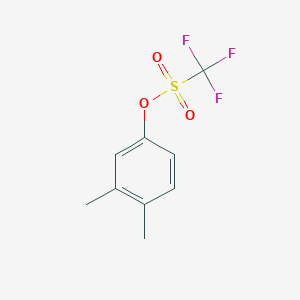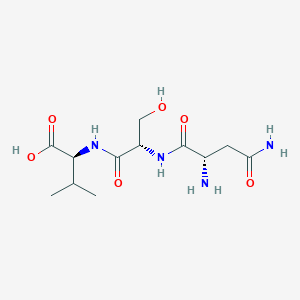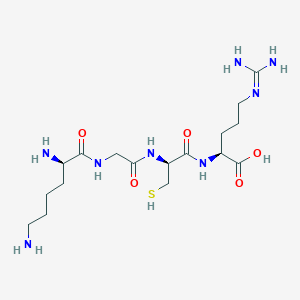
L-Arginine, D-lysylglycyl-D-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.
化学反応の分析
Types of Reactions
L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
科学的研究の応用
L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide, a key signaling molecule in the cardiovascular system.
Protein Interactions: The peptide can interact with other proteins, influencing cellular processes such as signal transduction and immune responses.
類似化合物との比較
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.
L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.
Uniqueness
L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
特性
CAS番号 |
186609-30-3 |
|---|---|
分子式 |
C17H34N8O5S |
分子量 |
462.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1 |
InChIキー |
BNIBFLOJZQIBOQ-GRYCIOLGSA-N |
異性体SMILES |
C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





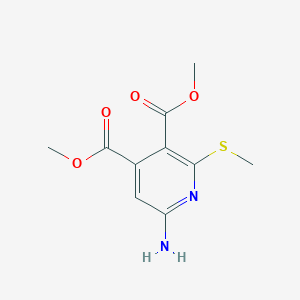
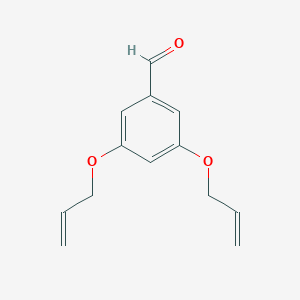
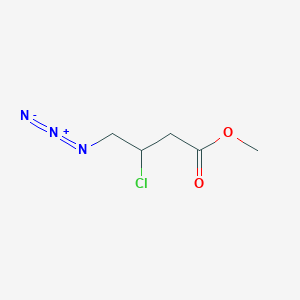

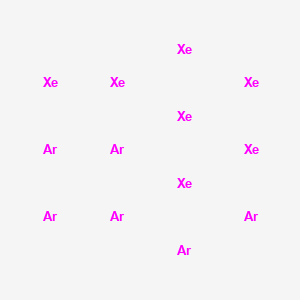
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)


